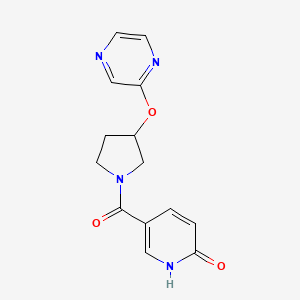

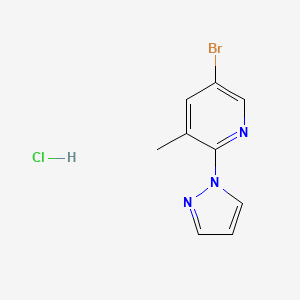

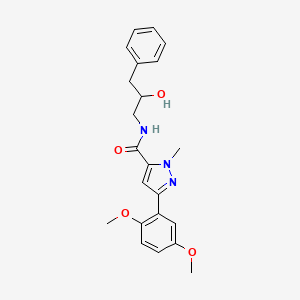

5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one" is a heterocyclic compound that appears to be related to various pharmacologically active structures. The presence of pyrazine and pyridine rings suggests potential biological activity, and the compound's structure may be amenable to coordination with metals, as seen in related compounds used in coordination chemistry .

Synthesis Analysis

The synthesis of related pyrazine and pyridine derivatives has been demonstrated through cycloaddition reactions and subsequent condensation steps. For instance, cycloaddition of pyridine N-imine with alkynoates followed by condensation with hydrazine provides access to pyrazolo[1,5-a]pyridin-3-yl pyridazinones . Although the exact synthesis of "5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one" is not detailed, similar synthetic strategies could potentially be employed.

Molecular Structure Analysis

The molecular structure of compounds related to "5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one" often involves coordination with metals. For example, cadmium(II) coordination polymers have been synthesized using a multidentate N-donor ligand that includes pyridine and pyrazine moieties . These structures exhibit various dimensionalities and topologies, indicating that the compound may also form complex architectures when reacted with suitable metal ions.

Chemical Reactions Analysis

The chemical reactivity of the compound is likely to be influenced by the presence of the pyrazine and pyridine rings, as well as the pyrrolidine moiety. In related research, pyrazine and pyridine derivatives have been used to synthesize multidimensional coordination complexes with transition metals, which suggests that "5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one" could also participate in such reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one" are not explicitly provided, related compounds exhibit interesting properties such as thermal stability and photoluminescence . These properties are often investigated in the solid state and can be significant for applications in materials science and coordination chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Pyrrole Derivatives Synthesis : Pyrrole derivatives, like 5H-pyrrolo[2,1-d][1,2,5]triazepine, are synthesized from pyrrole. This process involves reactions with various compounds, including those with similar structures to 5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one. These derivatives have potential applications in various fields due to their unique chemical properties (Menges et al., 2013).

Novel Compound Formation : Research shows the synthesis of novel compounds like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine. These compounds, similar in structure to 5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, exhibit significant properties that can be studied for various scientific applications, including their thermodynamic and NLO properties (Halim & Ibrahim, 2022).

Structural and Mechanistic Studies

Pyrrole, Pyrazine, and Pyridine Formation : Studies explore the formation mechanisms of pyrroles, pyrazines, and pyridines in non-enzymic browning reactions. Understanding these mechanisms is crucial for applications in food chemistry and related fields (Milić & Piletić, 1984).

1H-Pyrazolo[3,4-b]pyridines Applications : The review of 1H-pyrazolo[3,4-b]pyridines, compounds structurally related to 5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, covers their synthesis and biomedical applications. These compounds have been found to have potential applications in the medical and pharmaceutical fields (Donaire-Arias et al., 2022).

Biological and Medicinal Applications

Antimicrobial and Antitumor Activities : Pyrazolo[3,4-b]pyridine derivatives have been studied for their antibacterial, antifungal, and antitumor activities. These studies highlight the potential of compounds with similar structures in developing new antimicrobial and cancer treatment drugs (El-Borai et al., 2012).

Carboxylic Acid-Pyridine Supramolecular Synthon : The study of carboxylic acid-pyridine supramolecular synthons in the crystal structures of pyrazinecarboxylic acids is crucial for understanding the interactions and potential applications of these compounds in crystal engineering strategies (Vishweshwar et al., 2002).

Eigenschaften

IUPAC Name |

5-(3-pyrazin-2-yloxypyrrolidine-1-carbonyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c19-12-2-1-10(7-17-12)14(20)18-6-3-11(9-18)21-13-8-15-4-5-16-13/h1-2,4-5,7-8,11H,3,6,9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKJWLYIMFONQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

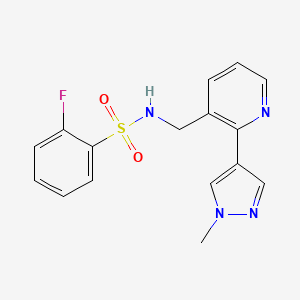

![7-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2514610.png)

![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2514611.png)

![3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2514629.png)